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Compound of Interest

Compound Name: 2-Piperidone

Cat. No.: B129406 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
piperidone (CAS No: 675-20-7), a valuable building block in organic synthesis and a recurring

motif in pharmacologically active compounds. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics,

offering a foundational dataset for its identification, characterization, and utilization in research

and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-piperidone.

The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical

environment of each atom in the molecule.

¹H NMR Data
The ¹H NMR spectrum of 2-piperidone exhibits distinct signals corresponding to the different

protons in its structure. The chemical shifts are influenced by the solvent used for analysis.
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Proton Assignment
Chemical Shift (δ) in CDCl₃

(ppm)

Chemical Shift (δ) in Water

(ppm)

H-N (Amide Proton) ~7.4 (broad) Not typically observed

H-6 (α to N) 3.31 3.28

H-3 (α to C=O) 2.34 2.32

H-4, H-5 (Methylene Protons) 2.00 - 1.52 (multiplet) 1.75, 1.74

Note: Chemical shifts can vary slightly depending on the concentration and the specific

spectrometer used.

¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of 2-piperidone.

Carbon Assignment Chemical Shift (δ) in C₂H₅OH (ppm)

C-2 (Carbonyl Carbon) 175.8

C-6 (α to N) 42.1

C-3 (α to C=O) 31.8

C-5 23.1

C-4 21.4

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 2-piperidone shows characteristic absorption bands for the amide functional

group.
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Vibrational Mode Wavenumber (cm⁻¹) Technique

N-H Stretch ~3400-3200 Gas Phase

C=O Stretch (Amide I) ~1650-1670 Gas Phase

N-H Bend (Amide II) ~1550 Gas Phase

C-N Stretch ~1290 Gas Phase

Note: The exact position of the absorption bands can be influenced by the sampling technique

(e.g., KBr pellet, ATR, or gas phase).[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification. Electron ionization (EI) is a common technique

used for this purpose.

m/z Relative Intensity (%) Assignment

99 100 [M]⁺ (Molecular Ion)

70 ~25 [M - C₂H₅]⁺

55 ~25 [M - C₂H₄O]⁺

43 ~45 [C₃H₇]⁺ or [CH₃CO]⁺

41 ~43 [C₃H₅]⁺

Source: NIST Mass Spectrometry Data Center.[2]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques

described. It is important to note that specific parameters may vary depending on the

instrumentation and the specific requirements of the analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-piperidone is dissolved in about 0.5-0.7 mL

of a deuterated solvent (e.g., chloroform-d, CDCl₃, or deuterium oxide, D₂O) in a standard 5

mm NMR tube.[3][4] A small amount of tetramethylsilane (TMS) may be added as an internal

standard for referencing the chemical shifts to 0 ppm.[5]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used for

data acquisition.[3][6]

¹H NMR Data Acquisition (General Parameters):

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).[3]

Spectral Width: Typically -2 to 12 ppm.[3]

Acquisition Time: 1-2 seconds.[3]

Relaxation Delay: 1-5 seconds.[5]

Number of Scans: 16 to 64 scans are generally sufficient for good signal-to-noise ratio.[3]

¹³C NMR Data Acquisition (General Parameters):

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).[3]

Spectral Width: Typically 0 to 220 ppm.[3]

Acquisition Time: 1-2 seconds.[3]

Relaxation Delay: 2 seconds.[3]

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g.,

1024 or more) is required.[3]

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate

software. This involves Fourier transformation, phase correction, and baseline correction. The

spectra are then calibrated using the internal standard or the residual solvent peak.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation (ATR - Attenuated Total Reflectance): A small amount of the solid or liquid

2-piperidone sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).[7]

[8] Good contact between the sample and the crystal is ensured.[7]

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.[3]

Data Acquisition (General Parameters):

Spectral Range: 4000 to 400 cm⁻¹.[3]

Resolution: Typically 4 cm⁻¹.[3]

Number of Scans: 16 to 32 scans are averaged to improve the signal-to-noise ratio.[3]

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded

and automatically subtracted from the sample spectrum.[3]

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of 2-piperidone is prepared in a volatile organic solvent

such as methanol or acetonitrile.[5]

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.[5][9]

Gas Chromatography (General Parameters):

Column: A nonpolar capillary column (e.g., DB-5ms) is often used.[10]

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[10]

Oven Temperature Program: The temperature is ramped to ensure separation of

components. A typical program might start at a lower temperature, hold for a few minutes,

and then increase at a set rate to a final temperature.[10]

Injector Temperature: Set to a temperature that ensures rapid vaporization of the sample

without thermal degradation.[10]
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Mass Spectrometry (General Parameters):

Ionization Mode: Electron Ionization (EI).[9]

Electron Energy: Typically 70 eV.[10]

Mass Range: Scanned over a range that includes the molecular ion and expected fragments

(e.g., m/z 30-300).

Ion Source Temperature: Maintained at a consistent temperature (e.g., 230 °C).

Transfer Line Temperature: Set to prevent condensation of the sample between the GC and

the MS (e.g., 280 °C).[10]

Data Analysis: The resulting mass spectra for each chromatographic peak are analyzed. The

mass spectrum of 2-piperidone is identified by its characteristic retention time and

fragmentation pattern, which can be compared to library spectra.[2]

Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of 2-piperidone.
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Logical Workflow for Spectroscopic Analysis of 2-Piperidone
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Caption: Logical workflow for the spectroscopic analysis of 2-Piperidone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b129406?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

